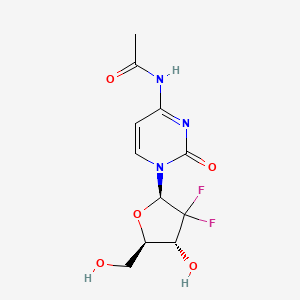
N-(3-Chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine, commonly known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFM-2 is a benzothiazole derivative that has been shown to inhibit the activity of a number of enzymes, including protein tyrosine phosphatases, which play important roles in a variety of cellular processes. In
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of a number of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. By inhibiting these enzymes, CFM-2 may be able to disrupt the growth and survival of cancer cells or modulate the immune system in autoimmune diseases.
Wirkmechanismus
CFM-2 is a reversible inhibitor of protein tyrosine phosphatases, which are enzymes that play important roles in the regulation of cellular signaling pathways. By inhibiting these enzymes, CFM-2 can disrupt the activity of downstream signaling molecules, leading to a variety of cellular effects. For example, CFM-2 has been shown to induce apoptosis in cancer cells and modulate the activity of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects, depending on the cellular context. In cancer cells, CFM-2 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In autoimmune diseases, CFM-2 has been shown to modulate the activity of immune cells and reduce inflammation. Additionally, CFM-2 has been shown to have effects on glucose metabolism and insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for lab experiments, including its relatively small size, its reversible inhibition of protein tyrosine phosphatases, and its potential therapeutic applications. However, CFM-2 also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on CFM-2, including:
- Further studies on the mechanism of action of CFM-2, particularly in different cellular contexts
- Development of more potent and selective inhibitors of protein tyrosine phosphatases
- Exploration of the potential therapeutic applications of CFM-2 in other diseases, such as diabetes and neurodegenerative diseases
- Studies on the pharmacokinetics and pharmacodynamics of CFM-2 in animal models and humans
- Investigation of the potential toxicity and safety concerns associated with CFM-2
In conclusion, CFM-2 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its reversible inhibition of protein tyrosine phosphatases makes it a promising candidate for the treatment of cancer and autoimmune diseases. While there are still many questions to be answered about its mechanism of action and potential toxicity, CFM-2 represents an exciting area of research in the field of small molecule inhibitors.
Synthesemethoden
CFM-2 can be synthesized using a variety of methods, but the most common method involves the reaction of 3-chloro-4-fluoroaniline with 2-aminobenzenethiol in the presence of a catalyst. The resulting product can then be purified using a variety of techniques, such as recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c14-9-7-8(5-6-10(9)15)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZEGXPALQJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)


![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)


![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)


![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)